N-phenyl-N-4-piperidinyl-cyclopropanecarboxamide monohydrochloride is a complex organic compound with notable implications in medicinal chemistry. It is classified as a piperidine derivative, which suggests its structural features include a piperidine ring—a saturated six-membered ring containing one nitrogen atom and five carbon atoms. This compound is particularly relevant in the synthesis of various pharmaceuticals, especially in the context of analgesics and anesthetics.
The compound is categorized under organonitrogen compounds, specifically within the subclass of piperidines. Its chemical formula is , and it has a molecular weight of approximately 232.32 g/mol. The compound is recognized by its CAS registry number 1609-66-1, which facilitates its identification in chemical databases and regulatory frameworks .
The synthesis of N-phenyl-N-4-piperidinyl-cyclopropanecarboxamide monohydrochloride typically involves several steps, including the formation of the piperidine ring and subsequent modifications to introduce the phenyl and cyclopropanecarboxamide groups. Common methods for synthesizing related compounds include:
Technical details often include the use of phase transfer catalysts to enhance reaction efficiency, particularly in biphasic systems where reactants are not readily soluble in the same phase .
The molecular structure of N-phenyl-N-4-piperidinyl-cyclopropanecarboxamide monohydrochloride can be represented as follows:
The structure features a piperidine ring bonded to a phenyl group and a cyclopropanecarboxamide moiety, contributing to its pharmacological properties.
N-phenyl-N-4-piperidinyl-cyclopropanecarboxamide can participate in various chemical reactions typical for amides and piperidines. Key reactions include:
These reactions are critical for modifying the compound for specific applications in drug development .
The mechanism of action for N-phenyl-N-4-piperidinyl-cyclopropanecarboxamide monohydrochloride primarily involves interaction with opioid receptors in the central nervous system. This interaction leads to analgesic effects by inhibiting pain pathways. The compound may act as an agonist at these receptors, facilitating pain relief while potentially leading to side effects associated with opioid use.
Data suggest that compounds within this class exhibit high affinity for mu-opioid receptors, which are pivotal in mediating analgesia .
Relevant analyses such as spectroscopic techniques (e.g., Nuclear Magnetic Resonance spectroscopy) are employed to characterize these properties accurately .
N-phenyl-N-4-piperidinyl-cyclopropanecarboxamide monohydrochloride finds applications primarily in medicinal chemistry:
This compound exemplifies the ongoing research efforts aimed at developing safer and more effective pain management therapies .
The 4-anilidopiperidine scaffold represents a privileged structure in opioid pharmacology, serving as the fundamental framework for fentanyl and its synthetic analogs. This core consists of three critical domains: (1) a tertiary piperidine nitrogen that protonates under physiological conditions to form an ionic interaction with aspartate residue 147 (D147) in the μ-opioid receptor's binding pocket; (2) an N-phenylpropanamide group that occupies a hydrophobic subpocket through aromatic stacking interactions; and (3) a lipophilic substituent at the piperidine nitrogen that modulates receptor affinity and functional activity [4] [5].
N-phenyl-N-(piperidin-4-yl)cyclopropanecarboxamide monohydrochloride exemplifies strategic modification of this core, where the traditional phenethyl "body" segment is replaced by a cyclopropanecarboxamide moiety. This modification preserves the critical pharmacophore distances: approximately 6.7Å between the piperidine nitrogen and the carbonyl oxygen, and 4.5Å between the carbonyl carbon and the anilide ring centroid [4]. Molecular dynamics simulations confirm that this spatial arrangement maintains optimal positioning within the orthosteric binding site of the μ-opioid receptor, with the cyclopropyl group oriented toward transmembrane helix 7 (TM7) where it engages tryptophan 318 (W318) through hydrophobic contacts [5].
Table 1: Core Components of 4-Anilidopiperidine Derivatives
Structural Domain | Functional Role | Key Interactions |
---|---|---|
Protonated piperidine nitrogen | Message domain anchor | Ionic bond with D147 |
N-phenylpropanamide | Address region recognition | Hydrophobic stacking with TM3/TM4 residues |
N-substituent (cyclopropyl) | Conformational control | Van der Waals contacts with W318 and H297 |
Carboxamide linker | Spatial orientation | Hydrogen bonding with Y326 |
The message-address concept provides a theoretical framework for understanding this scaffold's binding mechanism. The "message" component (protonated nitrogen and carbonyl oxygen) initiates receptor activation, while the "address" domain (aromatic rings and substituents) confers receptor subtype selectivity [4]. Computational models demonstrate that cyclopropane substitution creates a restricted conformational envelope that enhances μ-receptor complementarity by reducing entropic penalties upon binding [5]. This geometric constraint differentiates it from flexible alkyl chains in classical fentanyl derivatives, contributing to distinctive pharmacological profiles observed in cyclopropane-modified compounds [6].
The cyclopropane moiety represents a strategic conformational restraint strategy that significantly alters the pharmacodynamic profile of 4-anilidopiperidine derivatives. This three-carbon ring system functions as a rigid bioisostere for flexible alkyl chains in traditional opioids, enforcing specific ligand-receptor interactions while resisting metabolic degradation through cytochrome P450 oxidation [1]. X-ray crystallographic analyses of cyclopropane-containing fentanyl analogs reveal that the bond angle distortion (approximately 60°) within the cyclopropane ring creates substantial ring strain, forcing the carboxamide bond into a coplanar orientation with the piperidine nitrogen [5].
Structure-activity relationship studies demonstrate that cyclopropane substitution produces compounds with unusual pharmacological profiles. Research shows that introducing the cyclopropyl group to the N-piperidinyl position generates potent μ-opioid antagonists and inverse agonists rather than classical agonists. Specifically, cyclopropane-modified 5-(3-hydroxyphenyl)morphans exhibited inverse agonism in [(³⁵S)]GTP-γ-S functional binding assays using nondependent cells expressing cloned human μ-opioid receptors, with exceptional antagonist potency (Ke = 0.17-0.3 nM) [1]. This functional inversion contrasts sharply with the agonist activity of straight-chain alkyl analogs and appears linked to the cyclopropane's ability to sterically disrupt receptor activation states.
Table 2: Pharmacological Profiles of Cyclopropane-Modified Opioid Derivatives
Compound Structure | μ-Receptor Ki (nM) | Functional Activity | [(³⁵S)]GTP-γ-S Efficacy (% Basal) |
---|---|---|---|
(+)-5-(3-OH)-N-cyclopropylmorphan | 2.1 | Inverse agonist | -42% |
(-)-5-(3-OH)-N-cyclopropylmorphan | 4.3 | Potent antagonist | Ke = 0.3 nM |
N-cyclopropyl fentanyl analog | 8.5 | Partial agonist | 67% |
N-phenethyl fentanyl (control) | 12.7 | Full agonist | 98% |
Bioisosteric replacement strategies have explored alternatives to the cyclopropane ring while preserving its steric and electronic properties. Crotonyl (E-but-2-enoyl) and acryloyl (prop-2-enoyl) substituents function as planar bioisosteres that maintain similar Van der Waals volumes while introducing conformational flexibility [6]. Molecular modeling confirms that these unsaturated chains adopt extended conformations that partially mimic the cyclopropyl group's spatial requirements, though with reduced receptor complementarity. In contrast, cyclobutane and cyclopentane analogs exhibit diminished μ-receptor affinity due to excessive steric bulk that disrupts optimal positioning within the hydrophobic subpocket between transmembrane helices 3, 4, and 6 [5]. The cyclopropane ring appears to occupy a "Goldilocks zone" - large enough to confer metabolic stability but compact enough to avoid steric clashes with Valine 300 and Tryptophan 318 residues in the μ-receptor binding pocket [5] [6].
The binding affinity of cyclopropane-modified 4-anilidopiperidines follows a nonlinear relationship with substituent volume. Molecular dynamics simulations of ligand-receptor complexes reveal that affinity peaks when the cyclopropyl group occupies approximately 85-90 ų of space within the hydrophobic subpocket formed by transmembrane helices 3, 4, 5, and 6 [5]. Smaller substituents (acetyl, methyl) exhibit reduced residence times due to insufficient hydrophobic contacts, while bulkier groups (cyclobutyl, phenyl) induce steric clashes with Valine 300 and Tryptophan 318, disrupting optimal positioning [6]. This parabolic relationship explains why cyclopropyl fentanyl (molecular volume = 87 ų) exhibits higher μ-receptor affinity (Ki = 2.1 nM) than either acetyl fentanyl (72 ų; Ki = 8.9 nM) or cyclobutyl fentanyl (102 ų; Ki = 15.7 nM) [6].
The three-dimensional topography of the cyclopropane ring creates vector-specific interactions with receptor residues. Docking studies indicate that when the cyclopropyl group adopts an orientation where one carbon atom points toward Tryptophan 318, it achieves optimal CH-π stacking with the indole ring (distance: 3.4-3.8 Å). This interaction stabilizes an inactive receptor conformation, explaining the antagonist/inverse agonist properties observed in functional assays [5]. Rotating the cyclopropane by 90° disrupts this interaction, reducing binding affinity by 15-fold, demonstrating the critical dependence on precise spatial orientation [1].
Quantum mechanical analyses of N-phenyl-N-(piperidin-4-yl)cyclopropanecarboxamide reveal significant bond polarization within the cyclopropane ring. The Walsh orbitals create a dipole moment (2.1 Debye) perpendicular to the ring plane, enabling favorable electrostatic interactions with Tyrosine 326 and Histidine 297 in the μ-opioid receptor binding pocket [5]. This electronic asymmetry creates a stereoelectronic preference for specific cyclopropane orientations, with the more electronegative face positioned toward these polar residues.
Chirality profoundly influences biological activity. Resolution of enantiomeric 5-(3-hydroxyphenyl)morphans with N-cyclopropyl substituents revealed that the (+)-enantiomer exhibited 20-fold higher μ-affinity (Ki = 2.1 nM) and more potent antagonist activity (Ke = 0.17 nM) than the (-)-enantiomer (Ki = 45 nM; Ke = 0.3 nM) [1]. Comparative molecular field analysis (CoMFA) demonstrates that this eudismic disparity arises from differential access to a subpocket near Aspartate 147, with the high-affinity enantiomer positioning its cyclopropyl group to form complementary contacts with Isoleucine 322 and Leucine 219 [5].
Table 3: Molecular Determinants of μ-Opioid Receptor Binding Affinity
Structural Parameter | Optimal Value | Effect on Ki | Key Receptor Interactions |
---|---|---|---|
Cyclopropane volume | 85-90 ų | Peak affinity | Hydrophobic subpocket occupancy |
N-Cyclopropane distance | 4.8-5.2 Å | ΔpKi = 0.8/0.1Å | Distance to W318 indole |
Carboxamide dihedral | 15-25° | Critical for activity | H-bond with Y326 |
Cyclopropane orientation | C-H toward W318 | 15-fold selectivity | CH-π stacking |
(+)-enantiomer preference | >99% eudismic ratio | 20-fold affinity difference | Access to D147 subpocket |
The binding pose of N-phenyl-N-(piperidin-4-yl)cyclopropanecarboxamide differs significantly from both morphine and conventional fentanyl derivatives. While morphine adopts a T-shaped orientation with its phenanthrene core perpendicular to the membrane plane, and fentanyl derivatives position their phenethyl group parallel to transmembrane helix 6, cyclopropane-modified compounds exhibit a diagonal orientation that bridges these domains [5]. Five conserved binding features characterize this interaction:
Molecular dynamics trajectories reveal that the cyclopropyl group induces conformational selection of receptor states. Unlike flexible N-substituents that permit transition between active and inactive conformations, the rigid cyclopropane preferentially stabilizes an inactive μ-receptor conformation characterized by: (1) increased distance between Tyrosine 326 (OH) and Aspartate 147 (Cγ) (12.8 Å vs. 10.5 Å in active state); (2) counter-clockwise rotation of Tryptophan 293 by 38°; and (3) outward displacement of transmembrane helix 6 [5]. This allosteric disruption of the activation pathway explains the prevalence of antagonist and inverse agonist profiles among cyclopropane-containing derivatives [1] [6].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9